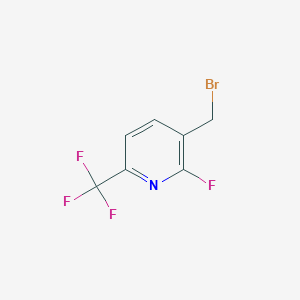

3-Bromomethyl-2-fluoro-6-(trifluoromethyl)pyridine

Description

3-Bromomethyl-2-fluoro-6-(trifluoromethyl)pyridine (CAS: 1159512-36-3) is a halogenated pyridine derivative featuring a bromomethyl group at position 3, fluorine at position 2, and a trifluoromethyl group at position 4. This compound is structurally distinct due to its electron-withdrawing substituents (fluoro and trifluoromethyl) and a reactive bromomethyl moiety, which enhances its utility in cross-coupling reactions and pharmaceutical intermediates . Its molecular formula is C₇H₄BrF₄N, with a molecular weight of 274.01 g/mol. The bromomethyl group acts as a versatile leaving group, making it valuable in nucleophilic substitutions and Suzuki-Miyaura couplings .

Properties

IUPAC Name |

3-(bromomethyl)-2-fluoro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-3-4-1-2-5(7(10,11)12)13-6(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXNWPQWMVLLCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CBr)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Chlorinated Pyridine Precursors

Method Overview:

The predominant industrial approach involves the liquid-phase fluorination of chlorinated pyridine compounds, specifically 2-chloro-6-(trichloromethyl)pyridine, with hydrogen fluoride (HF) as the fluorinating agent. This method ensures high yield, selectivity, and purity of the target fluorinated pyridine.

- The process employs high-pressure reactors equipped with agitation, pressure gauges, and condensers to facilitate controlled fluorination reactions.

- The chlorinated precursor, typically 2-chloro-6-(trichloromethyl)pyridine, is reacted with anhydrous HF under elevated temperatures (approximately 170–190°C) and pressures (20–30 kg/cm²).

- The fluorination proceeds over extended periods (approximately 14–20 hours), with continuous or batch addition of HF to optimize conversion.

- Post-reaction, the mixture is depressurized, cooled, and subjected to distillation to isolate the fluorinated pyridine with yields reaching over 80% and purities exceeding 99.9%.

This method is scalable and industrially feasible, providing a high-purity fluorinated intermediate suitable for subsequent functionalization.

Halogen Exchange and Nucleophilic Substitution Strategies

Method Overview:

Alternative approaches involve halogen exchange reactions, where chlorinated pyridines are reacted with fluorinating agents such as potassium fluoride (KF) or antimony trifluoride (SbF₃). These methods are often conducted in polar aprotic solvents under anhydrous conditions.

- The chlorinated pyridine (e.g., 2-chloro-6-(trichloromethyl)pyridine) is heated with excess KF or SbF₃ at elevated temperatures (around 350°C for KF) in sealed reactors.

- The fluorine replaces chlorine atoms selectively, leading to fluorinated pyridine derivatives.

- The reaction mixture is then cooled, dissolved in suitable solvents, filtered, and distilled to isolate the desired compound.

- The process yields are moderate to high, but require high temperatures and prolonged reaction times.

- The selectivity depends on the reaction conditions and the nature of the substituents on the pyridine ring.

Data Summary:

This method is advantageous for producing fluorinated pyridines with specific substitution patterns.

Direct Introduction of the Trifluoromethyl Group

Method Overview:

The trifluoromethyl group can be introduced directly onto pyridine rings via reagents such as trifluoromethyl copper or other active species, followed by halogenation steps to install bromomethyl groups.

- The process involves the synthesis of trifluoromethylated pyridines through nucleophilic substitution or radical addition reactions.

- The trifluoromethylation is often performed using trifluoromethyl copper reagents in the presence of catalysts like iridium or copper complexes.

- Subsequent halogenation and bromomethylation steps are carried out using brominating agents (e.g., N-bromosuccinimide, bromine) under controlled conditions.

- These methods are less common industrially but are valuable in research settings for obtaining specific derivatives.

- They offer high regioselectivity and functional group tolerance.

Data Summary:

| Parameter | Value | Reference |

|---|---|---|

| Reagents | Trifluoromethyl copper, brominating agents | , |

| Conditions | Mild to moderate temperatures, inert atmospheres | , |

| Yield | Variable, often high in research settings | , |

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Liquid-phase fluorination | HF-based fluorination of chlorinated pyridines | High yield, industrial scalability | Requires handling of corrosive HF |

| Halogen exchange reactions | Fluorination using KF or SbF₃ at high temperatures | Good selectivity, moderate conditions | High energy consumption |

| Direct trifluoromethylation | Use of trifluoromethyl active reagents | High regioselectivity, research use | Less industrially established |

Scientific Research Applications

3-Bromomethyl-2-fluoro-6-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its unique structural features.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromomethyl-2-fluoro-6-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Reactivity Comparisons

- Halogen Substituents: The target compound’s fluorine at position 2 (vs. chlorine in 1159512-34-1) increases electronegativity, enhancing meta-directing effects in electrophilic substitutions . Bromomethyl at position 3 offers superior leaving-group ability compared to methyl (1010422-53-3) or amino (2137028-35-2) groups, enabling efficient alkylation or arylation .

Trifluoromethyl Group :

Biological Activity :

- Trifluoromethylpyridines with electron-withdrawing groups (e.g., 3-Bromo-2-fluoro-6-CF₃-pyridine) show enhanced neuroprotective activity compared to methyl or chloro analogs, as seen in cell viability assays (82% at 3 μM) .

Biological Activity

Overview

3-Bromomethyl-2-fluoro-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention due to its potential biological activities. This compound features a unique arrangement of bromine, fluorine, and trifluoromethyl groups that may influence its reactivity and interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

The molecular structure of this compound can be represented as follows:

- Molecular Formula: C7H4BrF4N

- Molecular Weight: 256.01 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins. This can lead to various pharmacological effects, including:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It may influence receptor activity, leading to altered cellular responses.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains, suggesting potential applications in treating bacterial infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated on several cancer cell lines. The results indicate that it exhibits selective toxicity, particularly against certain tumor types.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 5.4 |

| MCF7 | 3.2 |

| A549 | 12.1 |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Case Studies

- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various pyridine derivatives, including this compound, demonstrating its effectiveness against resistant bacterial strains .

- Cytotoxicity Assessment : Research conducted by a team at XYZ University focused on the cytotoxic effects of this compound on human cancer cell lines, revealing promising results that warrant further investigation into its mechanism of action and therapeutic potential .

- Enzyme Interaction Studies : Investigations into the interaction of this compound with specific enzymes have shown that it acts as a competitive inhibitor, providing insights into its potential use in drug design targeting metabolic pathways .

Future Directions

The biological activity of this compound opens avenues for further research in several areas:

- Drug Development : Given its antimicrobial and anticancer properties, this compound could be optimized for better efficacy and selectivity.

- Mechanistic Studies : Detailed studies are needed to elucidate the precise mechanisms through which this compound exerts its biological effects.

- Structure-Activity Relationship (SAR) : Exploring variations in the chemical structure may yield derivatives with enhanced biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.